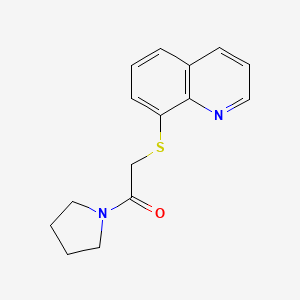
1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-pyrrolidinyl)-2-(8-quinolinylthio)ethanone is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Catalytic Behavior in Polymerization
1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone is explored for its catalytic behavior. A study synthesized 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone and its derivatives, which act as tridentate ligands in coordination with iron and cobalt, showing promising catalytic activities for ethylene reactivity, particularly in polymerization processes (Sun et al., 2007).
Antiproliferative Activity
In cancer research, a derivative of 1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone exhibited significant antiproliferative activity. This compound forms an intercalative complex with DNA, inhibits DNA topoisomerase II, and can block the cell cycle, suggesting its potential as an anti-cancer agent (Via et al., 2008).
Synthesis of Pyrroloquinoline Derivatives
A protocol for synthesizing substituted pyrrolo[1,2-a]quinoxalines from 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes has been developed. This involves iron-catalyzed cyclization and directed C-H arylation reactions, demonstrating the chemical versatility of compounds related to 1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone (Zhang et al., 2015).
Photopolymerization Initiator
Research has demonstrated that a closely related molecule, 1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone, can act as a photoinitiator for free radical polymerization, specifically initiating the polymerization of methyl methacrylate upon irradiation (Dereli et al., 2020).
Heterocyclic Synthesis
The compound and its derivatives have been utilized in heterocyclic synthesis, providing pathways to develop a range of biologically and medically relevant compounds, including thiophene, oxazole, triazole, and pyrimidine derivatives (Salem et al., 2021).
Eigenschaften
Produktname |
1-(1-Pyrrolidinyl)-2-(8-quinolinylthio)ethanone |
|---|---|
Molekularformel |
C15H16N2OS |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
1-pyrrolidin-1-yl-2-quinolin-8-ylsulfanylethanone |
InChI |
InChI=1S/C15H16N2OS/c18-14(17-9-1-2-10-17)11-19-13-7-3-5-12-6-4-8-16-15(12)13/h3-8H,1-2,9-11H2 |
InChI-Schlüssel |
RQGNWRSISVFFMW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CSC2=CC=CC3=C2N=CC=C3 |
Kanonische SMILES |
C1CCN(C1)C(=O)CSC2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1-tert-butyl-5-tetrazolyl)-[2-furanylmethyl(2-oxolanylmethyl)amino]methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B1199632.png)
![5-[3-(dimethylamino)phenyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1199633.png)
![1-[1-[(4-Hydroxy-1-piperidinyl)-oxomethyl]cyclohexyl]-3-(2-methoxyphenyl)urea](/img/structure/B1199635.png)

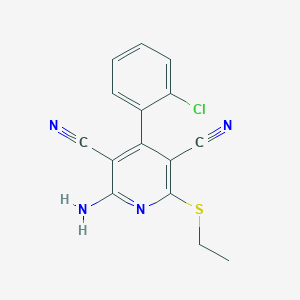

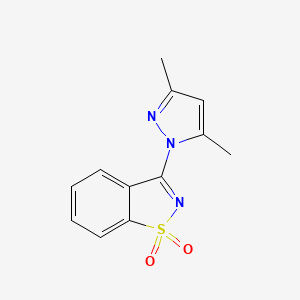
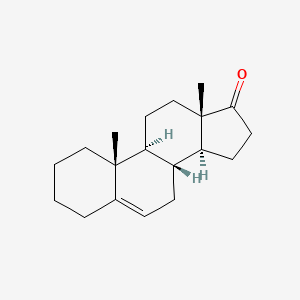

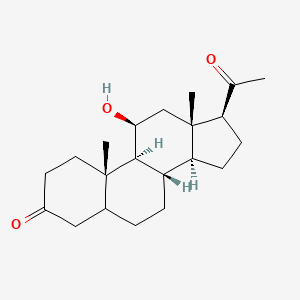

![trans-3,4-Dihydro-3,4-dihydroxy-7,12-dimethylbenz[a]anthracene](/img/structure/B1199652.png)

![1,3-Dipropyl-8-[(1S,3S,4S)-5beta,6beta-epoxybicyclo[2.2.1]heptane-3alpha-yl]-7H-purine-2,6(1H,3H)-dione](/img/structure/B1199655.png)